![molecular formula C21H19ClN2O2 B606913 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea CAS No. 1155877-97-6](/img/structure/B606913.png)
1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea
Overview
Description
D159687 is a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D). This compound has shown significant potential in enhancing memory and cognitive function without the emetic-like side effects commonly associated with other PDE4 inhibitors . It is primarily used in scientific research to study its effects on various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: D159687 is synthesized through a series of chemical reactions involving the formation of a biphenyl structure followed by the introduction of a urea moiety. The synthetic route typically involves:
- Formation of the biphenyl structure through a Suzuki coupling reaction.
- Introduction of the chloro and methoxy groups via electrophilic aromatic substitution.
- Formation of the urea moiety through the reaction of an amine with an isocyanate .
Industrial Production Methods: The industrial production of D159687 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: D159687 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the biphenyl structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives and urea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Recent studies have indicated that compounds similar to 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea exhibit significant antiproliferative activities against various cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. These compounds were tested for their ability to inhibit key signaling pathways such as PI3K and mTORC1, which are crucial in cancer progression and survival .
-
Inhibition of Soluble Epoxide Hydrolase :
- The compound has been evaluated for its potential as a soluble epoxide hydrolase inhibitor. This enzyme plays a vital role in the metabolism of fatty acids and is implicated in various pathological conditions including hypertension and inflammation. In vitro studies have shown that derivatives of this compound can exhibit low nanomolar to picomolar inhibition against recombinant human soluble epoxide hydrolase .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse modifications which can enhance its biological activity. The presence of the chloro and methoxy groups on the biphenyl moiety contributes to its potency by influencing electronic properties and steric hindrance.
Table 1: Structure-Activity Relationship of Urea Derivatives
Compound | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
D159687 | sEH Inhibition | 1.3 | |
Similar Urea Derivative | Antiproliferative | Varies | |
Urea Analog | Antimicrobial | Moderate |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of experiments conducted on various cancer cell lines demonstrated that modifications to the urea structure significantly enhanced antiproliferative effects. For instance, compounds with additional halogen substitutions showed improved efficacy against breast cancer cells compared to their non-substituted counterparts.
Case Study 2: Pharmacokinetics of sEH Inhibitors
In vivo studies highlighted the metabolic stability of certain urea derivatives in murine models, indicating a favorable pharmacokinetic profile for potential therapeutic applications. The oral bioavailability was notably high, suggesting that these compounds could be developed into effective oral medications for managing diseases associated with soluble epoxide hydrolase activity .
Mechanism of Action
D159687 exerts its effects by selectively inhibiting phosphodiesterase 4D, leading to an increase in cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates cAMP response element-binding protein (CREB). Phosphorylated CREB enhances the expression of genes involved in synaptic plasticity and memory formation . The compound’s ability to modulate cAMP signaling pathways makes it a valuable tool for studying neurological functions and potential therapeutic applications .
Comparison with Similar Compounds
D159797: A compound similar to D159687, also a selective PDE4D inhibitor with pro-cognitive effects.
Uniqueness of D159687: D159687 stands out due to its selective inhibition of PDE4D, leading to enhanced memory and cognitive function without the emetic side effects. Its unique pharmacological profile makes it a valuable compound for studying the role of PDE4D in various neurological conditions and for potential therapeutic applications .
Biological Activity
1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea, with the CAS number 1155877-97-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H19ClN2O2
- Molecular Weight : 366.84 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The urea moiety is known to enhance binding affinity to enzymes and receptors, which can lead to significant pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related compounds were tested against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged significantly, indicating varying degrees of potency:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HCT116 | 6.76 |
Compound B | A549 | 193.93 |
Compound C | HCT116 | 43.00 |
These findings suggest that modifications in the chemical structure can influence the anticancer efficacy of urea derivatives .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of halogenated phenyl groups. Studies have shown that similar phenyl urea compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Other Biological Activities
Additionally, derivatives of this compound have been explored for their antimicrobial and analgesic effects. The presence of methoxy and chloro substituents on the biphenyl ring enhances these activities by improving lipophilicity and bioavailability .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Halogen Substitution : The presence of chlorine enhances the potency of the compound against cancer cell lines.
- Methoxy Group : Contributes to increased solubility and bioactivity.
- Urea Moiety : Essential for binding to target enzymes and receptors.
These insights are crucial for designing more effective analogs with improved therapeutic profiles.
Case Studies
A notable study involved evaluating the pharmacokinetics of a related urea compound in murine models. The results demonstrated favorable absorption rates and prolonged circulation times, suggesting that structural modifications could lead to enhanced therapeutic efficacy in humans .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the biphenyl core via Suzuki-Miyaura coupling or Ullmann reactions. Key steps include:
- Step 1 : Formation of the biphenyl scaffold using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) .
- Step 2 : Introduction of the urea moiety via reaction of an isocyanate intermediate with a substituted aniline. Temperature control (0–5°C) is critical to minimize side reactions .
- Step 3 : Purification using column chromatography or recrystallization, with yields highly dependent on solvent polarity (e.g., dichloromethane vs. ethyl acetate) .
Characterization relies on NMR (1H/13C), HRMS , and HPLC (>98% purity threshold) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : Assignments of aromatic protons (δ 6.8–7.6 ppm) and urea NH groups (δ 8.2–8.5 ppm) confirm substitution patterns .
- Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) ensures molecular formula accuracy .
- X-ray Crystallography : Resolves stereoelectronic effects of the chloro-methoxy substituents on biphenyl planarity .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence bioactivity, and what methodological frameworks support SAR studies?
- Case Study : Replacing the methoxy group with a fluoro substituent (as in ) reduces metabolic stability but enhances target binding affinity (e.g., kinase inhibition) .
- Methodology :
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to ATP-binding pockets .
- In Vitro Assays : Dose-response curves (IC50 values) compare potency across analogs .
- Data Interpretation : Use of Hansch analysis to correlate logP values with membrane permeability .
Q. How can contradictory bioactivity data across studies be resolved?
- Root Cause Analysis : Discrepancies often arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (>95% purity required) .
- Experimental Replication : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Statistical Frameworks : Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Target Deconvolution : Combine chemoproteomics (e.g., affinity chromatography) with CRISPR-Cas9 knockout screens to identify interacting proteins .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals downstream effects on apoptosis or inflammation pathways .
- In Vivo Models : Use transgenic zebrafish or murine xenografts to assess pharmacokinetic-pharmacodynamic (PK-PD) relationships .
Q. Methodological Best Practices
Q. How should researchers design dose-ranging studies to balance efficacy and toxicity?
- Phase 1 : Conduct MTT assays across a 4-log concentration range (1 nM–100 µM) to establish IC50/CC50 ratios .
- Phase 2 : Apply the Hill equation to model dose-response curves and calculate therapeutic indices .
- Phase 3 : Validate in vivo using allometric scaling (e.g., mg/kg based on body surface area) .
Q. What computational tools are essential for predicting metabolic stability and off-target effects?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and blood-brain barrier penetration .
- Off-Target Profiling : Leverage PubChem BioActivity data (>10,000 entries) to identify potential cross-reactivities .
Q. Data Contradiction Analysis
Q. How to address conflicting solubility data reported in DMSO vs. aqueous buffers?
- Hypothesis : DMSO’s solvation properties may artificially enhance solubility.
- Validation : Compare kinetic solubility (nephelometry) in PBS (pH 7.4) vs. DMSO .
- Mitigation : Report solubility in both solvents and specify storage conditions (e.g., −20°C, desiccated) .
Q. Key Comparative Table: Structural Analogs and Bioactivity
Compound Modification | Bioactivity (IC50, nM) | Selectivity Index | Reference |
---|---|---|---|
3'-Chloro-6-methoxy derivative | 12.3 ± 1.2 | 45 | |
3'-Fluoro-6-methoxy derivative | 8.9 ± 0.8 | 32 | |
3'-Chloro-6-hydroxy derivative | 25.6 ± 2.1 | 12 |
Properties
IUPAC Name |
[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLUTWHJUDZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151141 | |
Record name | D-159687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155877-97-6 | |
Record name | D-159687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-159687 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-159687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.